Erlotinib is particularly effective against NSCLC with mutations in the Epidermal Growth Factor Receptor (EGFR) gene. These mutations are found in a subset of NSCLC patients and lead to uncontrolled cell growth. Erlotinib acts as an EGFR tyrosine kinase inhibitor (TKI), blocking the signals that promote cancer cell proliferation. Clinical trials have demonstrated improved survival rates and symptom control for patients with EGFR-mutated NSCLC compared to traditional chemotherapy [].
Research is ongoing to determine the effectiveness of erlotinib in pancreatic cancer treatment. Early studies suggest potential benefits, particularly for patients with specific mutations or when combined with other therapies [].
Erlotinib binds competitively to the ATP-binding site of the EGFR, a protein found on the surface of cancer cells. This binding prevents the activation of EGFR by epidermal growth factor (EGF) and other growth factors, thereby inhibiting downstream signaling pathways crucial for cell division [].
By blocking EGFR signaling, erlotinib disrupts the cell cycle, leading to arrest and ultimately cell death in cancer cells that rely on this pathway for growth [].
Scientific research continues to explore the efficacy of erlotinib and potential resistance mechanisms:
Ongoing research investigates erlotinib's effectiveness in various cancer types, alone or in combination with other therapies. Additionally, studies aim to identify patient selection criteria based on genetic markers to optimize treatment outcomes [].
Cancer cells can develop resistance to erlotinib over time. Research focuses on understanding these mechanisms, such as secondary mutations in the EGFR gene, to develop strategies to overcome resistance and improve treatment efficacy [].
Erlotinib is a small-molecule drug classified as a reversible inhibitor of the epidermal growth factor receptor tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer and advanced pancreatic cancer. The compound has a molecular formula of C22H23N3O4 and a molecular weight of approximately 393.44 g/mol . Erlotinib functions by blocking the phosphorylation of the epidermal growth factor receptor, which is crucial for tumor growth and survival, thereby inhibiting cellular proliferation and promoting apoptosis in cancer cells .
Erlotinib acts by targeting the epidermal growth factor receptor (EGFR) []. EGFR is a protein found on the surface of normal cells and cancer cells. In some cancers, EGFR is mutated or overexpressed, promoting uncontrolled cell growth and division []. Erlotinib inhibits the activity of EGFR by binding to the ATP-binding site, thereby blocking the signaling pathway that promotes cancer cell growth [].
Erlotinib exhibits potent biological activity against tumors expressing mutations in the epidermal growth factor receptor. It is particularly effective against non-small cell lung cancer cells with specific mutations such as exon 19 deletions and L858R mutations . The drug's mechanism involves competitive inhibition of ATP binding to the tyrosine kinase domain of the epidermal growth factor receptor, leading to decreased downstream signaling associated with cancer cell survival and proliferation . Clinical studies have shown that Erlotinib can significantly improve progression-free survival in patients with these mutations.
The synthesis of Erlotinib can be achieved through various methods:
Erlotinib is primarily used in oncology for:
Erlotinib has been studied for its interactions with various substances:
Several compounds exhibit similar mechanisms or structures to Erlotinib:
Compound Name | Mechanism | Unique Features |
---|---|---|
Gefitinib | EGFR Tyrosine Kinase Inhibitor | First-generation EGFR inhibitor; similar efficacy but different side effect profile. |
Afatinib | Irreversible EGFR Inhibitor | Targets multiple ErbB family receptors; effective against T790M mutation. |
Osimertinib | Third-generation EGFR Inhibitor | Specifically designed to overcome resistance from T790M mutation; enhanced selectivity. |
Lapatinib | HER2/EGFR Inhibitor | Primarily used for HER2-positive breast cancer; dual-targeting mechanism. |
Erlotinib's uniqueness lies in its reversible inhibition of the epidermal growth factor receptor, which allows it to be effective against certain mutations while also presenting distinct pharmacokinetic properties compared to these other inhibitors .
The synthesis of quinazoline-based structures has evolved significantly over the past decade, with several established methodologies serving as the foundation for erlotinib production and its derivatives [1] [2] [3]. Traditional approaches encompass multiple synthetic pathways that have been optimized for both efficiency and scalability.
The classical approach involves the condensation of 2-aminobenzamide with arylaldehyde derivatives under controlled conditions [1]. This methodology employs sodium metabisulfite as a key reagent in dimethylformamide solvent at elevated temperatures (100°C) for extended reaction periods (5 hours). The reaction proceeds through nucleophilic addition followed by cyclization to form the quinazolin-4(3H)-one core structure. This method demonstrates excellent functional group tolerance and provides reliable access to various substituted quinazoline derivatives.
Following quinazoline core formation, structural modification through propargyl bromide alkylation represents a crucial synthetic step [1]. This transformation utilizes potassium carbonate as a base catalyst in dimethylformamide solvent over extended reaction times (24 hours). The alkylation reaction introduces terminal alkyne functionality, which subsequently enables click chemistry transformations for derivative synthesis. This methodology provides excellent regioselectivity and moderate to good yields.
The synthesis of erlotinib itself employs a direct nucleophilic aromatic substitution methodology [2]. This approach utilizes 4-chloro-6,7-bis(methoxyethoxy)quinazolinone as the electrophilic partner and 3-aminophenylacetylene as the nucleophilic aniline component. Reaction conditions involve isopropanol solvent at 85°C under inert atmosphere for 6 hours, yielding erlotinib with a 52.6% isolated yield. The reaction monitoring through thin-layer chromatography ensures complete conversion, while the crystallization workup provides pure product suitable for pharmaceutical applications.
An alternative synthetic pathway employs isatoic anhydride intermediates for quinazoline construction [4]. This methodology involves 2-amino-5-fluorobenzoic acid derivatives as starting materials, which undergo cyclization with ethyl chloroformate in the presence of copper iodide catalyst and sodium hydride base. The reaction proceeds at 110°C in dimethylformamide, providing access to functionalized isatoic anhydrides that subsequently cyclize to quinazoline products. This route offers advantages in terms of substituent diversity and functional group compatibility.
A modified synthetic approach utilizes anthranilic acid derivatives with formamide under reducing conditions [5]. This methodology employs ammonium formate as both a reducing agent and cyclization promoter, eliminating the need for hydrogen gas at high pressure. The overall synthetic sequence comprises seven steps with a cumulative 44% yield, representing significant improvement over traditional methods requiring dangerous high-pressure hydrogenation conditions. The recovered palladium catalyst enhances the economic viability of this approach.
The development of modular click-chemistry methodologies has revolutionized the synthesis of erlotinib derivatives, enabling rapid access to diverse structural analogues for biological evaluation [6] [7] [8].
A groundbreaking advancement involves the development of 96-well microplate synthesis protocols for erlotinib derivative libraries [6]. This methodology employs pre-assembled azide libraries (840 compounds) stored in dimethyl sulfoxide solutions at standardized concentrations (50 millimolar). The click reaction utilizes erlotinib (25 millimolar in dimethyl sulfoxide) with copper sulfate/THPTA catalyst system (2.5 millimolar each) and sodium ascorbate (250 millimolar) as reducing agent. Reaction conditions involve ambient temperature (25°C) with orbital shaking (800 revolutions per minute) for 12 hours. This approach generates 840 erlotinib derivatives with conversion rates exceeding 70% for 81% of the compounds, enabling direct biological screening without purification.
For detailed structure-activity relationship studies, individual synthesis protocols provide higher purity derivatives [2]. This methodology employs aryl azides (1.2 millimoles) with erlotinib (1.0 millimole) in water:tert-butanol solvent mixtures (2:1 ratio) using cuprous iodide catalyst (0.1 millimole) at 80°C. Reaction monitoring through thin-layer chromatography ensures complete conversion, followed by dichloromethane extraction and column chromatography purification (dichloromethane:methanol 30:1). This approach consistently delivers products with 96-99% purity and excellent isolated yields.
An innovative hybrid approach combines click chemistry with acetamide coupling for enhanced structural diversity [1]. This methodology involves quinazoline-propargyl intermediates with chloroacetamide-azide coupling partners under mild conditions. The reaction employs triethylamine base, sodium azide, copper sulfate catalyst, and sodium ascorbate reducing agent in catalytic quantities. This approach generates compounds with 68-85% isolated yields and introduces additional hydrogen-bonding functionality through the acetamide linkage.
A recent advancement employs fluorosulfuryl azide (FSO₂N₃) for single-step azide generation and subsequent click coupling [6]. This methodology utilizes 4-aminophenyl fluorosulfonate with one equivalent of fluorosulfuryl azide in dimethylformamide, followed by direct copper-catalyzed azide-alkyne cycloaddition with erlotinib. The reaction sequence involves ambient temperature azide formation (4 hours) followed by elevated temperature click coupling (60°C, 4 hours) with monitoring through high-performance liquid chromatography-mass spectrometry. This approach yields pure products with 55% isolated yield after column chromatography purification.
Comprehensive structure-activity relationship studies reveal critical insights into the design principles for erlotinib-triazole derivatives with enhanced biological activity [1] [2] [7] [9] [10].
Systematic evaluation of substitution patterns on the triazole-linked aromatic rings demonstrates significant structure-activity correlations [1]. Compounds bearing 4-methoxy substitution (8a) exhibit optimal activity against HCT-116 cells with IC₅₀ values of 10.72 micromolar (48 hours) and 5.33 micromolar (72 hours). The introduction of electron-withdrawing groups such as para-chlorine or para-bromine substantially reduces cytotoxic activity compared to the unsubstituted analogue. Conversely, electron-donating groups like para-methyl demonstrate improved potency relative to halogen-substituted variants. Meta-substitution patterns consistently abolish biological activity, highlighting the importance of para-substitution for optimal binding interactions.
Temporal analysis reveals consistent improvement in cytotoxic activity with extended incubation periods [1]. All evaluated compounds demonstrate enhanced potency after 72-hour incubation compared to 48-hour exposure across multiple cancer cell lines. This time-dependent enhancement suggests mechanism-of-action involving cellular accumulation, metabolic activation, or cell cycle-specific targeting. Compound 8a exemplifies this pattern with three-fold activity improvement from 48 to 72 hours against HCT-116 cells.
Erlotinib-triazole derivatives demonstrate remarkable activity against drug-resistant cancer cell lines [2]. Compound 3d, bearing 3,5-dibromobenzyl substitution, exhibits potent activity against paclitaxel-resistant esophageal cancer lines (KYSE70TR: 7.17 ± 0.73 micromolar, KYSE410TR: 7.91 ± 0.61 micromolar, KYSE450TR: 10.02 ± 0.75 micromolar) and gefitinib-resistant lung cancer lines (H1650TR: 5.76 ± 0.33 micromolar, HCC827GR: 2.38 ± 0.17 micromolar). These activities represent significant improvement over parent erlotinib, which exhibits IC₅₀ values exceeding 20 micromolar against all drug-resistant lines.
Halogen substitution patterns provide crucial structure-activity insights [1] [2]. Bromine substitution at the 3,5-positions of benzyl groups (compound 3d) delivers exceptional activity against drug-resistant cell lines. Single bromine substitution at the 4-position maintains moderate activity, while chlorine substitution generally reduces potency. Iodine substitution (compound 3b) demonstrates intermediate activity profiles. These findings suggest optimal halogen positioning and electronic effects for target binding and cellular penetration.
Advanced derivatives demonstrate multi-target inhibitory activities extending beyond epidermal growth factor receptor [1]. Molecular docking studies with poly(adenosine diphosphate-ribose) polymerase-1 reveal binding energies of −12.61, −12.52, and −12.87 kilocalories per mole for compounds 8a, 8f, and 8k respectively. These derivatives form critical interactions with glycine-863, tyrosine-907, serine-904, and methionine-890 residues in the nicotinamide-ribose binding subsite. The quinazoline ring occupies the nicotinamide-ribose binding site while phenylacetamide pendants extend into the adenine-ribose binding site, suggesting potential for combination therapy approaches.
Irritant;Health Hazard;Environmental Hazard
"Erlotinib (Tarceva) Use During Pregnancy". Drugs.com. 1 November 2019. Archived from the original on 12 November 2019. Retrieved 23 December 2019.
"Erlotinib Monograph for Professionals". Drugs.com. Archived from the original on 24 December 2019. Retrieved 12 November 2019.
"Tarceva- erlotinib hydrochloride tablet". DailyMed. 12 December 2018. Archived from the original on 6 August 2020. Retrieved 23 December 2019.
"Drug Approval Package: Tarceva (Erlotinib) NDA #021743". U.S. Food and Drug Administration (FDA). 28 March 2005. Archived from the original on 23 December 2019. Retrieved 23 December 2019.
Organization, World Health (2019). "World Health Organization model list of essential medicines: 21st list 2019". hdl:10665/325771.
"2009 - SATURN: A double-blind, randomized, phase III study of maintenance erlotinib versus placebo following nonprogression with first-line platinum-based chemotherapy in patients with advanced NSCLC". Archived from the original on 22 December 2010. Retrieved 18 December 2010.
"April 2010 - Tarceva Indication Announcement Letter" (PDF). Archived (PDF) from the original on 16 July 2011. Retrieved 18 December 2010.
Cohen, Martin H.; Johnson, John R.; Chen, Yeh-Fong; Sridhara, Rajeshwari; Pazdur, Richard (August 2005). "FDA drug approval summary: erlotinib (Tarceva) tablets". The Oncologist. 10 (7): 461–466. doi:10.1634/theoncologist.10-7-461. ISSN 1083-7159. PMID 16079312. S2CID 10218263.
Kobayashi K, Hagiwara K (2013). "Epidermal growth factor receptor (EGFR) mutation and personalized therapy in advanced nonsmall cell lung cancer (NSCLC)". Targeted Oncology. 8 (1): 27–33. doi:10.1007/s11523-013-0258-9. PMC 3591525. PMID 23361373.
Qi WX, Shen Z, Lin F, et al. (2012). "Comparison of the efficacy and safety of EFGR tyrosine kinase inhibitor monotherapy with standard second-line chemotherapy in previously treated advanced non-small-cell lung cancer: A systematic review and meta-analysis". Asian Pacific Journal of Cancer Prevention. 13 (10): 5177–5182. doi:10.7314/APJCP.2012.13.10.5177. PMID 23244131.
"Roche obtains license for EGFR lung cancer assays and will develop Tarceva companion diagnostic test". www.roche.com. Archived from the original on 24 February 2022. Retrieved 10 January 2020.
Takimoto CH, Calvo E (15 April 2009), Principles of Oncologic Pharmacotherapy, archived from the original on 15 May 2009, retrieved 18 June 2009
Balak MN, Gong Y, Riely GJ, et al. (2006). "Novel D761Y and common secondary T790M mutations in epidermal growth factor receptor-mutant lung adenocarcinomas with acquired resistance to kinase inhibitors". Clin Cancer Res. 12 (1): 6494–501. doi:10.1158/1078-0432.CCR-06-1570. PMID 17085664.
Engelman JA, Zejnullahu K, Mitsudomi T, et al. (2007). "MET Amplification Leads to Gefitinib Resistance in Lung Cancer by Activating ERBB3 Signaling". Science. 316 (5827): 1039–43. Bibcode:2007Sci...316.1039E. doi:10.1126/science.1141478. PMID 17463250. S2CID 23254145.
EBean J, Brennan C, Shih JY, et al. (2007). "MET amplification occurs with or without T790M mutations in EGFR mutant lung tumors with acquired resistance to gefitinib or erlotinib". PNAS. 104 (52): 20932–7. Bibcode:2007PNAS..10420932B. doi:10.1073/pnas.0710370104. PMC 2409244. PMID 18093943.
Dudek AZ, Kmak KL, Koopmeiners J, et al. (2006). "Skin rash and bronchoalveolar histology correlates with clinical benefit in patients treated with gefitinib as a therapy for previously treated advanced or metastatic non-small cell lung cancer". Lung Cancer. 51 (1): 89–96. doi:10.1016/j.lungcan.2005.09.002. PMID 16290256.
Pérez-Soler R, Chachoua A, Hammond LA, et al. (15 August 2004). "Determinants of tumor response and survival with erlotinib in patients with non--small-cell lung cancer". Journal of Clinical Oncology. 22 (16): 3238–3247. doi:10.1200/JCO.2004.11.057. ISSN 0732-183X. PMID 15310767.
Thomas L. Petty, M.D. (2003). "Determinants of Tumor Response and Survival With Erlotinib in Patients With Non—Small-Cell Lung Cancer". Journal of Clinical Oncology. 1 (17): 3–4.
Li X, Kamenecka TM, Cameron MD (2010). "Cytochrome P450-mediated bioactivation of the epidermal growth factor receptor inhibitor erlotinib to a reactive electrophile". Drug Metabolism and Disposition: The Biological Fate of Chemicals. 38 (7): 1238–45. doi:10.1124/dmd.109.030361. ISSN 0090-9556. PMC 3202369. PMID 20382753.
Ren S, Li Y, Li W, et al. (2012). "Fatal asymmetric interstitial lung disease after erlotinib for lung cancer". Respiration. 84 (5): 431–5. doi:10.1159/000339508. PMID 22889962.
Khurana V, Minocha M, Pal D, et al. (March 2014). "Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors". Drug Metabol Drug Interact. 29 (3): 179–90. doi:10.1515/dmdi-2013-0062. PMC 4407685. PMID 24643910.
Khurana V, Minocha M, Pal D, et al. (May 2014). "Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors". Drug Metabol Drug Interact. 29 (4): 249–59. doi:10.1515/dmdi-2014-0014. PMC 4407688. PMID 24807167.
Haberfeld, H, ed. (2010). Austria-Codex (in German) (2010/2011 ed.). Vienna: Österreichischer Apothekerverlag.
Raymond E, Faivre S, Armand JP (2000). "Epidermal growth factor receptor tyrosine kinase as a target for anticancer therapy". Drugs. 60 Suppl 1: 15–23, discussion 41–2. doi:10.2165/00003495-200060001-00002. PMID 11129168. S2CID 10555942.
Adis International Ltd (2003). "Erlotinib: CP 358774, NSC 718781, OSI 774, R 1415". Drugs in R&D. 4 (4): 243–248. doi:10.2165/00126839-200304040-00006. ISSN 1174-5886. PMID 12848590.
"FDA Approves Roche Test as CDx for Tarceva for Treating Certain NSCLC Patients". GenomeWeb. 15 May 2013. Archived from the original on 6 September 2019. Retrieved 10 January 2020.
http://drugpatentwatch.com/p/ingredient/erlotinib Archived 28 April 2016 at the Wayback Machine, "Details for Generic Name: erlotinib", DrugPatentWatch.com
"Roche and India's Glenmark reach truce over generic Tarceva". GaBI Online. 22 January 2016. Archived from the original on 24 December 2019. Retrieved 23 December 2019.
"Cancer drug: Supreme Court allows Cipla to withdraw appeal against Roche". The Economic Times. 16 June 2017. Archived from the original on 24 December 2019. Retrieved 23 December 2019.